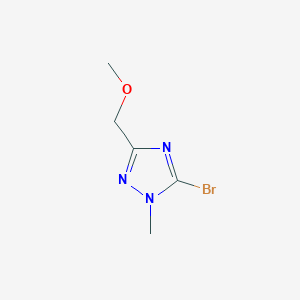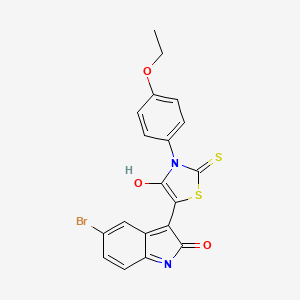![molecular formula C11H8N2S B2627332 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile CAS No. 133550-04-6](/img/structure/B2627332.png)
2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile” is a chemical compound with the formula C11H8N2S . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction where dichloromethane (10 mL) is taken in a round-bottomed flask, into which 1.0 equivalent (1 mmol) of triethylamine and pyrazolone were poured. The mixture was stirred for 2 min without heating. To this mixture, 1.0 equivalent of corresponding presynthesized benzylidene from malononitrile was added. Then the mixture was agitated for 25-30 min. The reaction was observed by TLC. The desired products appeared as precipitates. The precipitates were washed with water to remove the unreacted pyrazolone to obtain pure products .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear structure formula: CHCC6H5(CN)2CH2S .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.26 . Other physical and chemical properties like boiling point, melting point, etc. are not explicitly mentioned in the available resources.
Applications De Recherche Scientifique
Structural and Spectroscopic Investigations
The study by Karlsen et al. (2002) examined the structural properties of N,N-dialkylaminobenzamides and similarly substituted 2-(phenylmethylene)propanedinitriles. It utilized dynamic 1H NMR spectroscopy and X-ray crystal structures to determine the barriers to rotation around specific bonds, supplemented by quantum chemical calculations. The findings highlighted the influence of steric strain on these barriers, offering insights into the molecular flexibility and potential reactivity of related compounds (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Synthesis of Substituted Compounds
Teague (2008) reported on the synthesis of heavily substituted 2-aminopyridines, elaborating on the displacement of a methylsulfinyl group as a key step. This research contributes to the methodology for introducing polar substituents into pyridine rings, showcasing the versatility of 2-(1-phenylethylidene)propanedinitriles in chemical synthesis (Teague, 2008).
Nonlinear Optical Materials
Gainsford et al. (2007) explored the geometry and bond-length alternation in nonlinear optical materials, focusing on compounds with structures related to 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile. The study provided comparative analysis with related molecules, contributing to understanding the electronic structure and potential optical applications of such compounds (Gainsford, Bhuiyan, & Kay, 2007).
Antibacterial Activity and Bioconversion
Al-Adiwish et al. (2012) synthesized thiophene derivatives via reactions involving 2-[Bis(methylthio)methylene]propanedinitrile, demonstrating the antibacterial activity of the produced compounds. This study adds to the knowledge of functional group transformations and their implications for biological properties (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).
Photophysical and Photoelectric Properties
Di et al. (2010) focused on the photophysical and photoelectric properties of a compound with a similar donor-acceptor structure to 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile. This research provides valuable data on the material's behavior under light exposure and its potential in photovoltaic applications (Di, Kui‐Wang, Xuesong, Yuan‐Jun, Baowen, & Yi, 2010).
Safety and Hazards
The compound should be handled with care. Some of the precautionary statements include: avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, handle under inert gas, protect from moisture, keep container tightly closed, keep away from heat/sparks/open flames/hot surfaces, and do not spray on an open flame or other ignition source .
Propriétés
IUPAC Name |
2-[(4-methylsulfanylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUZHCIAFDTIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2627251.png)
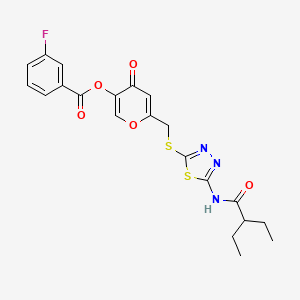
![4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]-N-(4-propoxybenzyl)benzamide](/img/structure/B2627256.png)

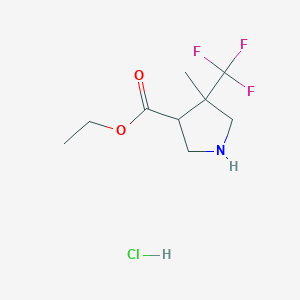
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2627264.png)
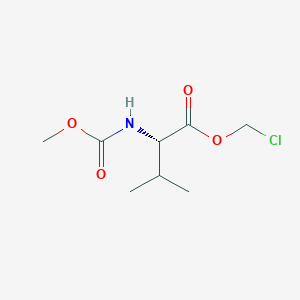
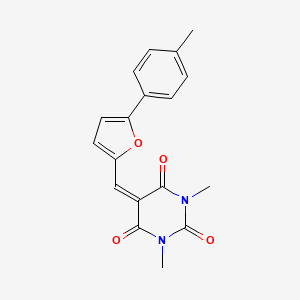
![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide](/img/structure/B2627267.png)
![3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627269.png)
